molecular formula C14H21N3O4S B1440389 N-[2-Amino-4-(piperidin-1-ylsulfonyl)-phenyl]-beta-alanine CAS No. 933025-42-4

N-[2-Amino-4-(piperidin-1-ylsulfonyl)-phenyl]-beta-alanine

Cat. No. B1440389
CAS RN: 933025-42-4
M. Wt: 327.4 g/mol
InChI Key: OHNRRDKSWZOMHI-UHFFFAOYSA-N
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Description

N-[2-Amino-4-(piperidin-1-ylsulfonyl)-phenyl]-beta-alanine is a compound that falls under the category of sulfonamide derivatives . Sulfonamides are known for their wide spectrum of biological activities, including antimicrobial and anticancer activities . They are often conjugated with acetamide fragments .


Synthesis Analysis

The synthesis of similar compounds, such as 2-(arylamino)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamides, involves refluxing chloroacetamide derivatives with arylamines . The yields from this process are moderate to good, ranging from 51% to 84% .


Molecular Structure Analysis

The molecular structure of similar compounds, such as 4-(Piperidin-1-ylsulfonyl)aniline, is represented by the linear formula C11H16N2O2S .


Chemical Reactions Analysis

Sulfonamide derivatives exhibit a wide range of mechanisms, such as cell cycle arrest in the G1 phase, inhibition of carbonic anhydrase (CA), matrix metalloproteinase (MMPs), NADH oxidase, cyclin-dependent kinase (CDK), methionine aminopeptidases (MetAPs), histone deacetylases (HDACs), binding to β-Tubulin, and disruption of microtubule assembly .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 4-(Piperidin-1-ylsulfonyl)aniline, are represented by the linear formula C11H16N2O2S .

Scientific Research Applications

Drug Discovery and Development

“N-[2-Amino-4-(piperidin-1-ylsulfonyl)-phenyl]-beta-alanine” may have potential applications in drug discovery, particularly as a scaffold for developing kinase inhibitors. Similar piperidine derivatives have been used to design inhibitors against clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

Chemical Synthesis

This compound could be used in the synthesis of more complex chemical entities. For example, derivatives of piperidine have been synthesized for biological evaluation, which suggests that our compound of interest could serve as an intermediate or a reactant in organic synthesis .

Safety and Hazards

The safety data sheet for a similar compound, Piperidine, indicates that it is highly flammable and harmful if swallowed . It is toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is also harmful to aquatic life .

Future Directions

The future directions for research into these types of compounds could involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . More than 7000 piperidine-related papers were published during the last five years, indicating a significant interest in this field .

properties

IUPAC Name

3-(2-amino-4-piperidin-1-ylsulfonylanilino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4S/c15-12-10-11(4-5-13(12)16-7-6-14(18)19)22(20,21)17-8-2-1-3-9-17/h4-5,10,16H,1-3,6-9,15H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHNRRDKSWZOMHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)NCCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-Amino-4-(piperidin-1-ylsulfonyl)-phenyl]-beta-alanine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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